Canagliflozin was first approved by the U.S. Food and Drug Administration in 2013 for the treatment of type 2 diabetes and later received an indication for reducing cardiovascular risks associated with diabetes. It belongs to the class of medications known as SGLT2 inhibitors, which target the sodium-glucose co-transporter 2 protein in the kidneys, responsible for glucose reabsorption.
The synthesis of (1R)-1,5-Dihydroxy Canagliflozin typically involves several steps that include:
The molecular formula of Canagliflozin is , with a molar mass of approximately 444.52 g/mol. The structural representation highlights key functional groups:
(1R)-1,5-Dihydroxy Canagliflozin undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism through which (1R)-1,5-Dihydroxy Canagliflozin exerts its effects involves:
Key physical and chemical properties include:
(1R)-1,5-Dihydroxy Canagliflozin is primarily used in clinical settings for:
This compound exemplifies a significant advancement in diabetes management through its unique mechanism targeting renal glucose handling. Further research continues to explore its potential benefits beyond glycemic control, including cardiovascular health implications.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3